Precursor-Derived Antimicrobial Activity: Chalcones Synthesized from This Aldehyde Outperform Standard Drugs
Chalcone derivatives synthesized using 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde as a key precursor exhibit superior antimicrobial activity compared to standard drugs. When tested against bacterial and fungal strains, certain derivatives (e.g., 4c, 4e, 4g, 4m) demonstrated zone of inhibition values that exceeded those of reference antibiotics such as Ampicillin and Griseofulvin [1].
| Evidence Dimension | Antimicrobial Zone of Inhibition (mm) |
|---|---|
| Target Compound Data | Compound 4c: 21 mm (B. subtilis), 20 mm (E. coli), 22 mm (A. niger); Compound 4e: 22 mm (B. subtilis), 21 mm (E. coli), 23 mm (A. niger) |
| Comparator Or Baseline | Ampicillin: 20 mm (B. subtilis), 19 mm (E. coli); Griseofulvin: 21 mm (A. niger) |
| Quantified Difference | Compound 4e exhibited a 10% larger zone of inhibition against B. subtilis (22 mm vs. 20 mm) and a 9.5% increase against A. niger (23 mm vs. 21 mm) compared to standard drugs. |
| Conditions | Cup-plate agar diffusion method; bacterial strains (Bacillus subtilis, Escherichia coli); fungal strain (Aspergillus niger) [1] |
Why This Matters
This demonstrates that derivatives of this specific aldehyde scaffold possess intrinsic structural features that confer potent antimicrobial activity, validating its selection as a lead-like precursor over other aldehydes that may not yield similarly active compounds.
- [1] Patel, N. B., et al. (2010). Synthesis and Antibacterial and Antifungal Studies of Novel Nitrogen Containing Heterocycles from 5-Ethylpyridin-2-ethanol. Indian Journal of Pharmaceutical Sciences, 72(5), 613-620. View Source
